molecular formula C9H14O2S B2427191 (1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2460740-30-9

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2427191
CAS No.: 2460740-30-9
M. Wt: 186.27
InChI Key: GAWIFYJHSBEVNM-RNLVFQAGSA-N
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Description

The compound belongs to the class of organic compounds known as bicyclic compounds. These are organic compounds containing two fused rings .


Molecular Structure Analysis

The molecular structure of similar compounds involves multiple bonds, rotatable bonds, double bonds, six-membered rings, eight-membered rings, carboxylic acids (aliphatic), and ketones (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve hydrogen bonds and halogen-halogen interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include their IUPAC name, InChI code, storage temperature, salt data, purity, country of origin, and shipping temperature .

Scientific Research Applications

Scaffold for Nucleophilic Substitution

(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives serve as a versatile scaffold for nucleophilic substitution reactions. Díaz et al. (2006) describe 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a well-behaved scaffold for nucleophilic substitution of azides and cyanides, facilitated by neighboring-group participation by the sulfur atom (Díaz, Converso, Sharpless, & Finn, 2006).

Synthesis of Derivatives

This compound is also pivotal in the synthesis of various complex derivatives. For instance, Zisman et al. (1989) describe the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate-6,8,10-14C3 via a Mannich type of condensation (Zisman, Berlin, Alavi, Sangiah, Clarke, & Scherlag, 1989). Additionally, Garrido et al. (2013) report on the enantioselective synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an embedded Morphan motif, showcasing the compound’s versatility in generating molecular complexity (Garrido, Nieto, & Díez, 2013).

Synthesis of Novel Derivatives

Klaić et al. (2002) focus on the synthesis of new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, illustrating the compound's role in creating diverse chemical structures (Klaić, Veljković, & Mlinarić-Majerski, 2002).

Applications in Organoborane Chemistry

The compound also finds applications in organoborane chemistry. Yalpani et al. (1993) discuss the treatment of carboxylic acids with bis(9-borabicyclo[3.3.1]nonane) to yield 9-acyloxy-9-borabicyclo[3.3.1]nonanes, which are dimeric in nature and highlight the structural diversity achievable with this scaffold (Yalpani, Boese, Seevogel, & Köuster, 1993).

Safety and Hazards

The safety and hazards of similar compounds often involve GHS07 pictograms and warning hazard statements .

Future Directions

The future directions of research on similar compounds often involve the development of new synthetic strategies and the discovery of bioactive small molecules .

Properties

IUPAC Name

(1S,5R)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWIFYJHSBEVNM-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CSC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1CSC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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